3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Overview
Description
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is an organic compound with the empirical formula C10H11NO4 . It has a molecular weight of 209.20 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isNC(C1=CC=C2OCOC2=C1)CC(O)=O
. This representation provides a way to describe the structure of the compound in a linear format. The InChI key, another form of molecular representation, is DJWMFJZOSZPAHI-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The compound is typically available in solid form . The molecular weight of the compound is 209.20 . The empirical formula of the compound is C10H11NO4 .Scientific Research Applications
Chemical Synthesis and Pharmacological Evaluation
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid and its derivatives are explored in chemical synthesis and pharmacological studies. For instance, Chapman, Scrowston, and Westwood (1969) synthesized α-Amino-β-(3-benzo[b]thienyl) propionic acid, a benzo[b]thiophen analogue of tryptophan, and evaluated its pharmacological properties. These compounds are crucial in studying the relationship between chemical structure and pharmacological activity, especially in the context of tryptophan analogues (Chapman, Scrowston, & Westwood, 1969).
Crystal Structure Analysis
Di (2010) investigated the zwitterionic form of 2-amino-3-(1H-indol-3-yl)propionic acid and its crystal structure. This research contributes to the understanding of molecular interactions and structural properties of amino acid derivatives, which are essential for designing new materials and drugs (Di, 2010).
Radiotracer Development for Alzheimer's Disease
Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors for potential use as PET radiotracers in Alzheimer's disease imaging. The synthesized compounds, derived from amino-benzo[1,3]dioxole, demonstrate the application of this chemical class in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Fluorescent Derivatization of Amino Acids
Frade, Barros, Moura, and Gonçalves (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid for fluorescent derivatization of amino acids. This study is significant in the development of fluorescent probes for biological assays, enhancing the detection and analysis of amino acids and proteins (Frade, Barros, Moura, & Gonçalves, 2007).
Microbiological Degradation Studies
Hashimoto and Hayakawa (1977) investigated the microbiological degradation of bile acids and their metabolites, including derivatives of propionic acid. This research provides insights into the microbial transformation of complex organic compounds, relevant in environmental chemistry and pharmaceutical metabolism (Hashimoto & Hayakawa, 1977).
Properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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